molecular formula C14H15F3N6O B2920137 2-(1H-pyrazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034411-06-6

2-(1H-pyrazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2920137
CAS No.: 2034411-06-6
M. Wt: 340.31
InChI Key: XPNVMJDOWNUQPI-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a pyrazole ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrazole ring can be oxidized to form pyrazolone derivatives.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Pyrazolone derivatives.

  • Reduction: : Trifluoromethylamine.

  • Substitution: : Various substituted piperazines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antiviral agent.

  • Industry: : It may find use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its combination of structural features. Similar compounds might include other pyrazole derivatives or piperazine-containing molecules, but the presence of the trifluoromethyl group adds a distinct element. Some similar compounds could be:

  • 2-(1H-pyrazol-1-yl)acetic acid

  • 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine

Properties

IUPAC Name

2-pyrazol-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c15-14(16,17)11-8-12(19-10-18-11)21-4-6-22(7-5-21)13(24)9-23-3-1-2-20-23/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNVMJDOWNUQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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